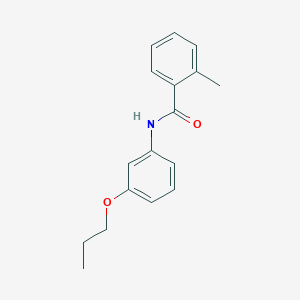![molecular formula C15H15NO2S B268641 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention for its potential use in scientific research. MPTC belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of biological effects.
作用機序
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. By activating this receptor, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide may have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has a range of biochemical and physiological effects. In addition to its potential anti-inflammatory and immunomodulatory effects, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have neuroprotective effects in some studies, suggesting that it may have potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the concentration used and the cell or tissue type being studied.
将来の方向性
There are several potential future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in humans, as most studies to date have been conducted in animal models.
合成法
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-(2-methylprop-2-en-1-yl)phenol with thiophene-2-carboxylic acid, followed by treatment with ammonia. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
科学的研究の応用
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various conditions, including pain, inflammation, and neurological disorders. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects in some studies.
特性
製品名 |
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
N-[2-(2-methylprop-2-enoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c1-11(2)10-18-13-7-4-3-6-12(13)16-15(17)14-8-5-9-19-14/h3-9H,1,10H2,2H3,(H,16,17) |
InChIキー |
QPTNZCXSXWPBFD-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
正規SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)